
Vecabrutinib
Descripción general
Descripción
Vecabrutinib is a novel noncovalent inhibitor of Bruton tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). It has shown efficacy in treating chronic lymphocytic leukemia, particularly in cases resistant to covalent BTK inhibitors like ibrutinib . This compound is designed to overcome resistance mechanisms associated with mutations in the BTK gene, making it a promising candidate for targeted cancer therapy .
Aplicaciones Científicas De Investigación
Chronic Lymphocytic Leukemia
Vecabrutinib has shown promise in a Phase Ib/II trial involving patients with advanced CLL, particularly those resistant to covalent BTK inhibitors. The study reported modest clinical benefits, including stable disease in 31% of patients and a partial response in one patient treated at a dose of 246 mg twice daily. The trial demonstrated that this compound was well-tolerated up to doses of 410 mg twice daily, with no significant adverse cardiac events noted .
Mantle Cell Lymphoma
In addition to CLL, this compound is being evaluated for its efficacy in treating mantle cell lymphoma. The drug's ability to inhibit both wild-type and mutated forms of BTK makes it particularly relevant for patients who have previously failed treatment with standard BTK inhibitors .
Chimeric Antigen Receptor T-cell Therapy
Recent preclinical studies have indicated that this compound can enhance the efficacy and safety of CD19-targeted chimeric antigen receptor T-cell (CAR T) therapy. In murine models, this compound improved CAR T-cell function while reducing the risk of cytokine release syndrome and neurotoxicity, common complications associated with CAR T therapies . This suggests that this compound may expand the applicability of CAR T therapies beyond inpatient settings.
Preclinical Findings
Preclinical data have demonstrated that this compound effectively inhibits B-cell receptor signaling pathways, which are crucial for the survival and proliferation of malignant B-cells. In various assays, this compound has been shown to reduce phosphorylation of key signaling proteins involved in tumor growth and survival, such as STAT3 and PLCγ2 .
Table: Summary of Clinical Trials Involving this compound
Study Type | Indication | Phase | Key Findings |
---|---|---|---|
Phase Ib/II | Chronic Lymphocytic Leukemia | I/II | Modest clinical benefit; stable disease in 31% |
Phase Ib | Mantle Cell Lymphoma | I | Well-tolerated; evidence of activity in resistant cases |
Preclinical | CAR T-cell Therapy | N/A | Enhanced efficacy; reduced safety concerns |
Mecanismo De Acción
Target of Action
Vecabrutinib primarily targets Bruton’s Tyrosine Kinase (BTK) and IL-2-inducible T-cell Kinase (ITK) . BTK is a key component of B-cell receptor (BCR) signaling, which promotes the survival and proliferation of malignant B cells . ITK plays a role in modulating the tumor microenvironment .
Mode of Action
This compound binds non-covalently in the ATP binding pocket of BTK . This allows this compound to retain its inhibitory effect on both wild-type and C481S-mutated BTK .
Biochemical Pathways
This compound affects the BCR signaling pathway. The binding of antigens to the B cell receptor leads to the phosphorylation of the intracellular immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B. This initiates SYK activation, which then results in BTK activation and subsequent PLCG2 activation. This signal cascade ultimately leads to the activation of NF-κB and MAPK/ERK pathways, contributing to the survival and proliferation of CLL cells .
Pharmacokinetics
It is known that this compound is administered orally and has shown significant decreases in btk phosphorylation as early as 1 hour post-first dose .
Result of Action
This compound treatment leads to a decrease in CD8+ effector and memory T-cell populations, whereas the naive populations are increased . It also significantly reduces the frequency of regulatory CD4+ T cells in vivo . Unlike ibrutinib, this compound treatment shows minimal adverse impact on the activation and proliferation of isolated T cells .
Action Environment
The efficacy of this compound can be influenced by the tumor microenvironment. The off-target inhibition of ITK by ibrutinib may play a role in modulating the tumor microenvironment, potentially enhancing the treatment benefit . .
Análisis Bioquímico
Biochemical Properties
Vecabrutinib plays a crucial role in biochemical reactions by inhibiting BTK and ITK. It interacts with the ATP binding pocket of BTK, preventing the phosphorylation of downstream targets such as phospholipase C gamma 2 (PLCγ2). This inhibition disrupts B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. This compound also inhibits ITK, which is involved in T-cell receptor (TCR) signaling, thereby modulating the immune response .
Cellular Effects
This compound affects various types of cells and cellular processes. In B-cells, it inhibits BCR signaling, leading to reduced cell proliferation and survival. In T-cells, this compound modulates TCR signaling, affecting T-cell activation and proliferation. This dual inhibition results in favorable immunomodulation, reducing the frequency of regulatory T cells and enhancing the anti-tumor immune response .
Molecular Mechanism
At the molecular level, this compound binds noncovalently to the ATP binding pocket of BTK, inhibiting its kinase activity. This binding is not dependent on the C481 residue of BTK, which is the site of mutation that confers resistance to covalent inhibitors like ibrutinib. This compound also inhibits ITK by binding to its ATP binding pocket, thereby preventing TCR signaling. These interactions result in the inhibition of downstream signaling pathways, leading to reduced cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and sustained inhibitory effects over time. Studies have demonstrated that this compound retains its inhibitory activity against BTK and ITK in vitro, even in the presence of mutations that confer resistance to covalent inhibitors. Long-term treatment with this compound has been associated with favorable immunomodulatory effects and reduced tumor burden in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Lower doses of this compound have been shown to inhibit BTK and ITK effectively, while higher doses may result in increased toxicity. Studies have identified an optimal dosage range that maximizes therapeutic efficacy while minimizing adverse effects. Toxic effects at high doses include hematological toxicity and gastrointestinal disturbances .
Metabolic Pathways
This compound is metabolized primarily via the cytochrome P450 (CYP) enzyme system, particularly CYP3A4. This metabolic pathway results in the formation of various metabolites, some of which retain inhibitory activity against BTK and ITK. The metabolism of this compound can be influenced by co-administration with other drugs that affect CYP3A4 activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which influence its localization and accumulation in specific tissues. The distribution of this compound is also affected by its binding affinity to plasma proteins .
Subcellular Localization
This compound localizes primarily in the cytoplasm, where it exerts its inhibitory effects on BTK and ITK. It does not require specific targeting signals or post-translational modifications for its activity. The subcellular localization of this compound is consistent with its role in inhibiting cytoplasmic kinases involved in BCR and TCR signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Vecabrutinib is synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthetic route typically involves:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups via selective halogenation and nucleophilic substitution.
- Final coupling reactions to attach specific side chains that enhance the compound’s activity and selectivity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
Vecabrutinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.
Substitution: Nucleophilic and electrophilic substitution reactions are used to introduce or replace functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
Comparación Con Compuestos Similares
Vecabrutinib is compared with other BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib:
Ibrutinib: A first-generation covalent BTK inhibitor with broad off-target effects.
Acalabrutinib: A second-generation covalent BTK inhibitor with improved selectivity.
Zanubrutinib: Another second-generation covalent BTK inhibitor with high selectivity.
Similar compounds include:
- Ibrutinib
- Acalabrutinib
- Zanubrutinib
- Tirabrutinib
- Orelabrutinib
This compound stands out due to its noncovalent binding mechanism, making it a valuable addition to the arsenal of BTK inhibitors for treating resistant B-cell malignancies .
Actividad Biológica
Vecabrutinib is a reversible, non-covalent inhibitor of Bruton's tyrosine kinase (BTK), primarily developed for the treatment of B-cell malignancies, particularly in patients resistant to existing BTK inhibitors. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and safety profile based on recent research findings.
This compound selectively inhibits BTK, which plays a crucial role in B-cell receptor (BCR) signaling pathways. By blocking BTK activity, this compound disrupts downstream signaling that promotes cell survival and proliferation in malignant B-cells. The compound has demonstrated potency against both wild-type BTK and various mutant forms, including the C481S mutation associated with resistance to other BTK inhibitors.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics : In a Phase Ib trial involving 38 patients, pharmacokinetic analyses indicated that this compound exhibited approximately dose-proportional pharmacokinetics. The maximum tolerated dose was established at 410 mg twice daily (BID), with sustained reductions in serum cytokine levels observed at higher doses, suggesting effective BTK inhibition .
Pharmacodynamics : this compound showed a half-maximal inhibitory concentration (IC50) against wild-type BTK comparable to that of ibrutinib, while demonstrating greater potency against ITK and TEC kinases. In vitro studies indicated that this compound effectively inhibited phosphorylation of PLCγ2, a downstream target of BTK, with an IC50 value of approximately 13 nM .
Clinical Efficacy
The clinical activity of this compound has been assessed in several studies:
- Phase Ib/II Trial : A study involving 29 patients with advanced B-cell malignancies reported a partial response (PR) in one patient with chronic lymphocytic leukemia (CLL) and stable disease (SD) in 13 patients. Notably, six patients had BTK C481 mutations, highlighting the drug's potential effectiveness in resistant cases .
- Response Rates : Among patients treated at escalating doses, the best response included one PR at the 246 mg BID dose level and SD in 31% of patients. Patients remained on treatment for a median duration of 28.5 weeks .
Safety Profile
This compound was generally well-tolerated across studies, with no dose-limiting toxicities reported up to the highest studied dose. Adverse events were mild and included gastrointestinal symptoms and infections; however, no significant cardiac events were recorded .
Case Studies
- Patient Case : In one notable case from the Phase Ib trial, a patient with CLL who had previously failed multiple therapies achieved PR after treatment with this compound at the 246 mg BID dose. This patient had a history of BTK C481 mutation and demonstrated sustained clinical benefit over several months .
- Resistance Mechanisms : Additional studies on cell lines resistant to ibrutinib demonstrated that this compound could effectively inhibit BCR signaling despite the presence of mutant BTK variants. This suggests its potential as a treatment option for patients who have developed resistance to first-generation BTK inhibitors .
Summary of Findings
The following table summarizes key findings regarding this compound's biological activity:
Parameter | Value |
---|---|
Mechanism | Reversible BTK inhibition |
IC50 (WT BTK) | Comparable to ibrutinib |
Clinical Response Rate | PR in 1/29; SD in 13/29 |
Maximum Tolerated Dose | 410 mg BID |
Common Adverse Events | Mild gastrointestinal issues |
Duration of Treatment | Median 28.5 weeks |
Propiedades
IUPAC Name |
(3R,4S)-1-(6-amino-5-fluoropyrimidin-4-yl)-3-[(3R)-3-[3-chloro-5-(trifluoromethyl)anilino]-2-oxopiperidin-1-yl]piperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClF4N7O2/c23-12-6-11(22(25,26)27)7-13(8-12)32-15-2-1-4-34(21(15)36)16-9-33(5-3-14(16)19(29)35)20-17(24)18(28)30-10-31-20/h6-8,10,14-16,32H,1-5,9H2,(H2,29,35)(H2,28,30,31)/t14-,15+,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRRJMOBVVGXEJ-XHSDSOJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2CN(CCC2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(=O)N(C1)[C@H]2CN(CC[C@@H]2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClF4N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1510829-06-7 | |
Record name | Vecabrutinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1510829067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vecabrutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16657 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VECABRUTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ7O0OB5GU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.